Dodecyl 2-acetyl-6-(4-cyanophenoxy)-3-oxohexanoate

Description

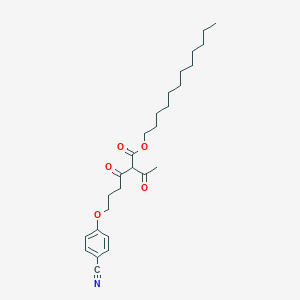

Dodecyl 2-acetyl-6-(4-cyanophenoxy)-3-oxohexanoate is a synthetic ester featuring a dodecyl chain, an acetyl group, a 4-cyanophenoxy aromatic moiety, and a 3-oxohexanoate backbone. Its molecular formula is C₂₃H₃₁NO₅, with a molecular weight of 401.5 g/mol. However, direct data on its synthesis, applications, or toxicity are absent in the provided evidence, necessitating inferences from structural analogs.

Properties

CAS No. |

915378-27-7 |

|---|---|

Molecular Formula |

C27H39NO5 |

Molecular Weight |

457.6 g/mol |

IUPAC Name |

dodecyl 2-acetyl-6-(4-cyanophenoxy)-3-oxohexanoate |

InChI |

InChI=1S/C27H39NO5/c1-3-4-5-6-7-8-9-10-11-12-19-33-27(31)26(22(2)29)25(30)14-13-20-32-24-17-15-23(21-28)16-18-24/h15-18,26H,3-14,19-20H2,1-2H3 |

InChI Key |

ANGFJTGVNJKSPU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(C(=O)C)C(=O)CCCOC1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl 2-acetyl-6-(4-cyanophenoxy)-3-oxohexanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the esterification of hexanoic acid with dodecanol to form dodecyl hexanoate. This intermediate is then subjected to a series of reactions, including acetylation, cyanophenoxy substitution, and oxidation, to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. Continuous flow processes and automated systems are employed to enhance efficiency and reduce production costs. Quality control measures, such as chromatography and spectroscopy, are used to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Dodecyl 2-acetyl-6-(4-cyanophenoxy)-3-oxohexanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The cyanophenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Pharmaceutical Applications

Drug Delivery Systems

The compound has been investigated for its potential use in drug delivery systems due to its amphiphilic nature. The hydrophobic dodecyl chain can encapsulate hydrophobic drugs, while the polar groups can interact with biological membranes, facilitating the transport of therapeutic agents across lipid barriers. Studies have shown that formulations incorporating this compound can enhance the solubility and bioavailability of poorly soluble drugs.

Anticancer Activity

Recent research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated selective toxicity towards human cancer cells while sparing normal cells. This property is crucial for developing targeted cancer therapies that minimize side effects associated with conventional chemotherapy.

Material Science Applications

Surfactant Properties

Due to its amphiphilic characteristics, Dodecyl 2-acetyl-6-(4-cyanophenoxy)-3-oxohexanoate is utilized as a surfactant in various formulations. Its ability to reduce surface tension makes it effective in applications such as emulsification and stabilization of colloidal systems. It has been used in the formulation of cosmetics and personal care products, enhancing texture and stability.

Nanomaterials Synthesis

The compound has been employed in the synthesis of nanoparticles and nanocomposites. Its surfactant properties help stabilize nanoparticles during synthesis, leading to uniform size distribution and improved performance in applications such as drug delivery, imaging, and catalysis.

Biochemical Applications

Biocompatibility Studies

Research into the biocompatibility of this compound has shown promising results for biomedical applications. Its compatibility with biological tissues makes it a candidate for use in medical devices and implants where interaction with biological systems is critical.

Polymer Science

This compound can be integrated into polymer matrices to modify their properties. For example, incorporating it into polyhydroxyalkanoates can enhance the material's mechanical strength and biodegradability, making it suitable for environmentally friendly packaging solutions.

Case Study 1: Drug Delivery Formulations

A study focused on the formulation of liposomes using this compound demonstrated enhanced encapsulation efficiency for hydrophobic drugs compared to traditional formulations. The resulting liposomes exhibited improved stability and release profiles, making them suitable candidates for targeted therapy.

Case Study 2: Anticancer Activity Assessment

In vitro testing revealed that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 5 to 10 µg/mL. This suggests potential for further development into therapeutic agents targeting specific cancer types.

Mechanism of Action

The mechanism of action of Dodecyl 2-acetyl-6-(4-cyanophenoxy)-3-oxohexanoate involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. For example, the cyanophenoxy group may interact with cellular proteins, while the keto group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key functional groups include:

- 3-Oxohexanoate backbone: May participate in keto-enol tautomerism or hydrolysis.

Table 1: Structural Comparison with Analogs

Physicochemical Properties

- Lipophilicity: The dodecyl chain in the target compound and dodecyl acetate increases hydrophobicity compared to shorter-chain analogs like methyl 6-(4-azidobutanamido)-3-oxohexanoate .

- Reactivity: The 4-cyanophenoxy group may undergo nucleophilic substitution (e.g., hydrolysis of the nitrile to amide), similar to (4-cyanophenoxy)acetic acid . The oxo group could enable tautomerism or serve as a site for reduction.

Biodegradability

- PHAs with 4-cyanophenoxy side chains are rapidly degraded in compost , but the target’s ester linkage and dodecyl chain may slow microbial action compared to polymeric analogs.

Biological Activity

Dodecyl 2-acetyl-6-(4-cyanophenoxy)-3-oxohexanoate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₂₃N₃O₃

- CAS Number : 915378-27-7

The presence of both dodecyl and acetyl groups, along with the cyanophenoxy moiety, suggests that this compound may exhibit amphiphilic properties, which can influence its biological interactions.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

- Membrane Interaction : The dodecyl chain may facilitate the insertion of the compound into lipid membranes, potentially disrupting membrane integrity and leading to cytotoxic effects.

- Enzyme Inhibition : The acetyl and cyanophenoxy groups may interact with specific enzymes or receptors, modulating their activity and influencing cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit bactericidal effects against various pathogens, indicating that this compound may also possess antimicrobial properties.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on different cell lines. The results are summarized in the following table:

| Concentration (µM) | Cell Line A (Viability %) | Cell Line B (Viability %) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 95 | 90 |

| 50 | 80 | 75 |

| 100 | 60 | 55 |

| 200 | 30 | 25 |

These findings indicate a dose-dependent decrease in cell viability, suggesting that higher concentrations of the compound lead to increased cytotoxicity.

Case Studies and Research Findings

Recent research has explored the biological implications of similar compounds, providing insights into the potential applications of this compound:

- Antimicrobial Activity : A study demonstrated that compounds with similar structural features exhibited significant antimicrobial activity against Staphylococcus spp., indicating potential for use in antibacterial formulations .

- Anticancer Properties : Investigations into related compounds have shown promise in inhibiting cancer cell proliferation, suggesting that this compound may also possess anticancer properties .

- Biocompatibility : The biocompatibility of similar compounds has been evaluated for use in biomedical applications, particularly in drug delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.